molecular formula C6H5BrOS B8480802 3-Bromo-4-mercaptophenol

3-Bromo-4-mercaptophenol

Cat. No. B8480802
M. Wt: 205.07 g/mol
InChI Key: RXTMRIJDNUCPBD-UHFFFAOYSA-N
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Patent
US07148236B2

Procedure details

To a hot (85° C.) solution of 3-bromo-4-thiocyanato-phenol (315 mg, 1.37 mmol) in absolute ethanol (10 mL) under nitrogen, sodium sulfide nonahydrate (403 mg, 2.05 mmol) was added. The resulting mixture was stirred at 85° C. for 20 min. More sodium sulfide nonahydrate (230 mg) was added and heating was continued for 15 min. The mixture was cooled down, made acidic with 5N acetic acid (10 mL) and extracted with methylene chloride (×1). The organic layer was washed once with water, dried and concentrated in vacuo to give the title compound as a yellow solid (259 mg, 92%) which was quickly submitted to the next reaction without further treatment. EIMS M−1: 203.
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[S:8]C#N.O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+].C(O)(=O)C>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[SH:8] |f:1.2.3.4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
315 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1SC#N)O
Name
Quantity
403 mg
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
230 mg
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 85° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (×1)
WASH
Type
WASH
Details
The organic layer was washed once with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1S)O
Measurements
Type Value Analysis
AMOUNT: MASS 259 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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